

An In-depth Technical Guide to 3-(Methoxycarbonyl)cyclohexanecarboxylic Acid

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Compound of Interest

3-

Compound Name: (Methoxycarbonyl)cyclohexanecar
boxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(methoxycarbonyl)cyclohexanecarboxylic acid**, a key building block in modern organic synthesis and pharmaceutical development. This document details its chemical structure, physicochemical properties, stereoisomerism, and typical reactivity, offering valuable insights for its application in research and drug discovery.

Chemical Identity and Properties

3-(Methoxycarbonyl)cyclohexanecarboxylic acid is a dicarboxylic acid monoester derivative of cyclohexane. Its structure features a cyclohexane ring substituted with a carboxylic acid group and a methoxycarbonyl group at positions 1 and 3, respectively.

Chemical Structure

The structural formula of **3-(methoxycarbonyl)cyclohexanecarboxylic acid** is presented below. The molecule's stereochemistry is a critical aspect, as the substituents at positions 1 and 3 can be arranged in either a cis or trans configuration relative to the cyclohexane ring. This leads to the existence of different diastereomers, each with unique spatial arrangements and potentially distinct biological activities.

Caption: Chemical structure of **3-(methoxycarbonyl)cyclohexanecarboxylic acid**.

Physicochemical Properties

A summary of the key physicochemical properties of **3-(methoxycarbonyl)cyclohexanecarboxylic acid** is provided in the table below. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.

Property	Value	Reference
IUPAC Name	3-(Methoxycarbonyl)cyclohexane -1-carboxylic acid	[1]
Molecular Formula	C ₉ H ₁₄ O ₄	[1]
Molecular Weight	186.20 g/mol	[1]
CAS Number	25090-39-5 (mixture of diastereomers)	[1]
Appearance	Solid	
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	4	[2]
Rotatable Bond Count	3	[2]
Topological Polar Surface Area	63.6 Å ²	[1][3][4][5]

Stereoisomerism

The presence of two chiral centers at the C1 and C3 positions of the cyclohexane ring means that **3-(methoxycarbonyl)cyclohexanecarboxylic acid** can exist as four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The (1R,3R) and (1S,3S) isomers are enantiomers of each other and constitute the trans diastereomer. Similarly, the (1R,3S) and (1S,3R) isomers are enantiomers and make up the cis diastereomer.

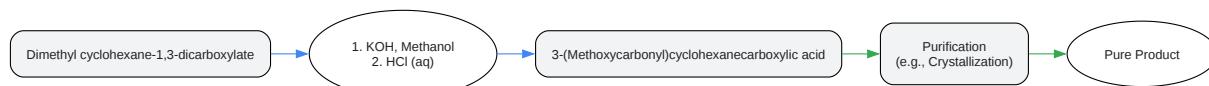
The specific stereoisomer used in a synthesis can have a profound impact on the stereochemistry and, consequently, the biological activity of the final product. Therefore, careful selection and characterization of the starting material are paramount in drug development.

Stereoisomer	CAS Number
(cis)-isomer	
(trans)-isomer	
(1S,3R)-isomer	733742-58-0
(1R,3S)-isomer	227783-07-5

Synthesis and Reactivity

Synthetic Approach

A common method for the synthesis of **3-(methoxycarbonyl)cyclohexanecarboxylic acid** involves the selective hydrolysis of a corresponding diester, such as dimethyl cyclohexane-1,3-dicarboxylate. This reaction is typically carried out under basic conditions, for example, using one equivalent of potassium hydroxide in methanol, followed by an acidic workup. The controlled stoichiometry of the base is crucial to favor the mono-hydrolysis over the formation of the dicarboxylic acid.



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Caption: A generalized workflow for the synthesis of the target compound.

Chemical Reactivity

3-(Methoxycarbonyl)cyclohexanecarboxylic acid possesses two key functional groups that dictate its reactivity: a carboxylic acid and a methyl ester.

- Carboxylic Acid Group: This group can undergo a variety of transformations common to carboxylic acids, including:
 - Esterification: Reaction with an alcohol under acidic conditions to form a diester.
 - Amide Formation: Coupling with an amine, often facilitated by a coupling agent (e.g., DCC, EDC), to yield an amide.
 - Reduction: Conversion to an alcohol using a reducing agent like lithium aluminum hydride.
 - Acid Halide Formation: Reaction with thionyl chloride or oxalyl chloride to produce an acid chloride, a highly reactive intermediate.
- Methyl Ester Group: The ester functionality can be:
 - Hydrolyzed: Cleaved back to a carboxylic acid under either acidic or basic conditions.
 - Transesterified: Reacted with another alcohol in the presence of an acid or base catalyst to form a different ester.
 - Reduced: Converted to an alcohol using a strong reducing agent.
 - Aminated: Reacted with an amine to form an amide, although this is generally less facile than from the carboxylic acid.

The differential reactivity of the carboxylic acid and the ester can be exploited for selective chemical modifications, making this molecule a versatile scaffold in multi-step syntheses.

Experimental Data (Predicted)

While specific experimental spectra for **3-(methoxycarbonyl)cyclohexanecarboxylic acid** are not readily available in public databases, its expected spectral characteristics can be predicted based on its functional groups and the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern for the cyclohexane ring protons. A singlet for the methoxy protons ($-\text{OCH}_3$) would likely appear

around 3.7 ppm. The acidic proton of the carboxylic acid group would be a broad singlet, typically in the region of 10-13 ppm.

- ^{13}C NMR: The carbon NMR spectrum should display distinct signals for the two carbonyl carbons (one for the carboxylic acid and one for the ester), typically in the range of 170-180 ppm. The methoxy carbon would be expected around 52 ppm. The signals for the cyclohexane ring carbons would appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to show characteristic absorption bands for its functional groups:

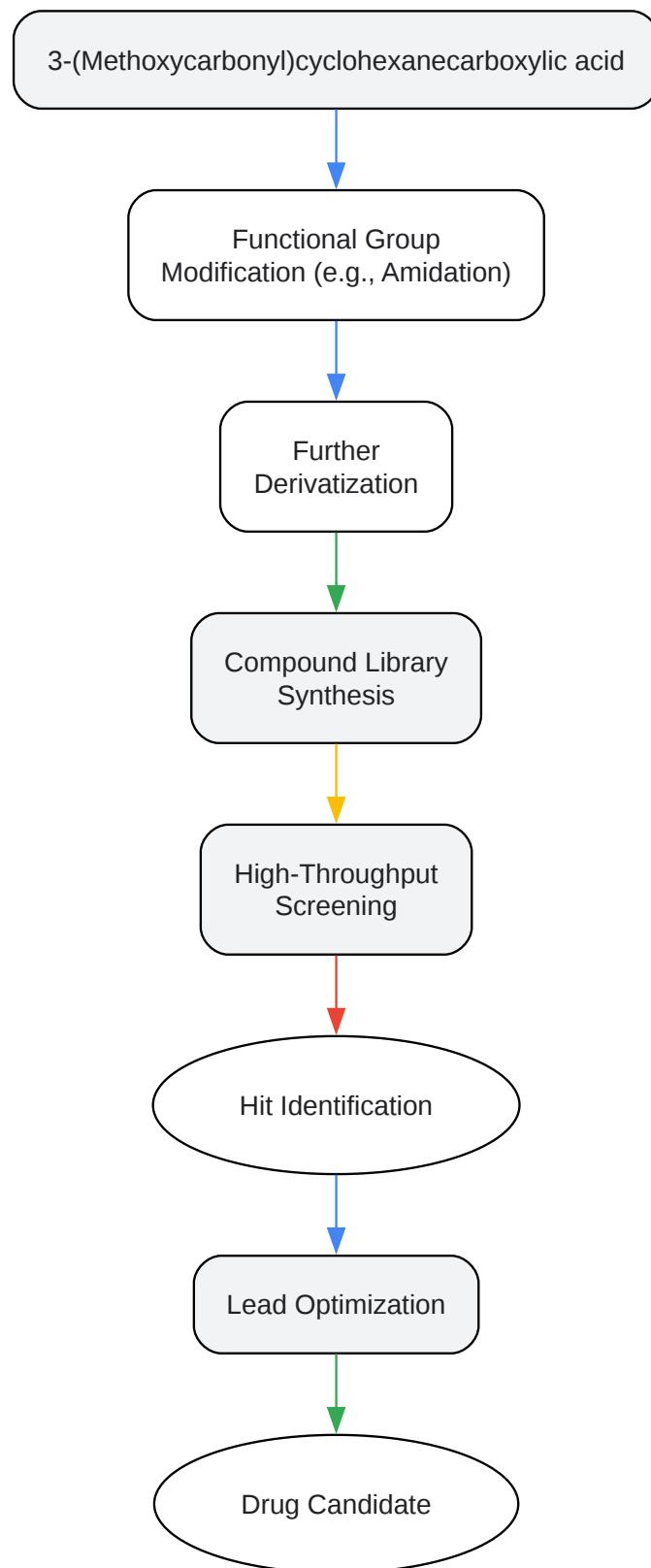
- A broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm^{-1} .
- A strong C=O stretching band for the carboxylic acid dimer around 1710 cm^{-1} .
- A strong C=O stretching band for the ester group around 1735 cm^{-1} .
- C-O stretching bands in the region of 1000-1300 cm^{-1} .

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M^+) at m/z 186 would be expected. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 31), the carboxylic acid group (-COOH, m/z 45), or the methoxycarbonyl group (-COOCH₃, m/z 59).

Applications in Drug Development

3-(Methoxycarbonyl)cyclohexanecarboxylic acid and its stereoisomers are valuable building blocks in the synthesis of pharmaceutically active compounds. The cyclohexane scaffold provides a rigid and three-dimensional framework that can be used to orient functional groups in a specific spatial arrangement for optimal interaction with biological targets. The presence of two modifiable functional groups allows for the straightforward introduction of diversity and the construction of more complex molecular architectures.

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Caption: Role of the title compound in a typical drug discovery workflow.

Safety Information

3-(Methoxycarbonyl)cyclohexanecarboxylic acid is classified as an irritant. The following GHS hazard statements apply:

- H315: Causes skin irritation.[\[1\]](#)
- H319: Causes serious eye irritation.[\[1\]](#)
- H335: May cause respiratory irritation.[\[1\]](#)

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be observed when handling this compound. Work should be conducted in a well-ventilated area, such as a fume hood.

Conclusion

3-(Methoxycarbonyl)cyclohexanecarboxylic acid is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined structure, coupled with the presence of two differentially reactive functional groups, allows for the creation of diverse and complex molecules. A thorough understanding of its properties, stereochemistry, and reactivity is essential for its effective utilization in the development of novel therapeutics and other advanced materials.

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